

Elucidation of Parvodicin C1 Structure: A Deep Dive into NMR-Based Methodologies

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Compound of Interest		
Compound Name:	Parvodicin C1	
Cat. No.:	B8101439	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parvodicin C1, a potent glycopeptide antibiotic, belongs to the Parvodicin complex produced by the actinomycete Actinomadura parvosata. The intricate structure of this natural product necessitates a sophisticated analytical approach for its complete elucidation. High-field Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with mass spectrometry, stands as the cornerstone technique for unraveling the complex three-dimensional architecture of Parvodicin C1. This document provides a detailed overview of the application of NMR spectroscopy in the structural determination of Parvodicin C1, including generalized experimental protocols and the logical workflow involved.

While the foundational study by Christensen et al. laid the groundwork for understanding the Parvodicin complex, specific quantitative NMR data for **Parvodicin C1** is not readily available in the public domain.[1][2][3][4][5] This document, therefore, outlines the established NMR methodologies and provides a template for the data acquisition and analysis required for such a complex molecule, based on the general principles of glycopeptide structure elucidation.

Data Presentation







Due to the unavailability of the specific NMR data for **Parvodicin C1** in publicly accessible literature, the following tables are presented as templates. Researchers who have acquired the necessary spectra can populate these tables to systematically organize their data for structural analysis.

Table 1: ¹H NMR Data for **Parvodicin C1**



Proton	Chemical Shift (ppm)	Multiplicity	J-coupling (Hz)	COSY Correlation s	NOESY Correlation s
Aglycone	_				
H-α (Residue 1)					
H-β (Residue 1)					
	_				
Glycosidic Moieties	_				
H-1' (Sugar A)					
H-2' (Sugar A)					
	_				
H-1" (Sugar B)					
	_				
Acyl Chain	_				
СНз	_				
CH ₂	_				

Table 2: 13C NMR Data for Parvodicin C1



Carbon	Chemical Shift (ppm)	HSQC Correlation	HMBC Correlations
Aglycone			
C-α (Residue 1)	_		
C-β (Residue 1)	_		
C=O (Residue 1)	_		
	_		
Glycosidic Moieties	_		
C-1' (Sugar A)	-		
C-2' (Sugar A)	_		
	-		
C-1" (Sugar B)	_		
	-		
Acyl Chain	_		
СНз	_		
CH ₂	_		
	-		

Experimental Protocols

The following are detailed protocols for the key NMR experiments essential for the structure elucidation of **Parvodicin C1**. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.

Sample Preparation

Purification: Isolate and purify Parvodicin C1 from the fermentation broth of Actinomadura
parvosata using a combination of chromatographic techniques (e.g., adsorption
chromatography, gel filtration, and preparative reverse-phase HPLC) to achieve >95% purity.



- Sample Concentration: Dissolve 5-10 mg of purified **Parvodicin C1** in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent is critical and should be based on the solubility of the compound and the desired NMR experiment (e.g., using H₂O/D₂O mixtures to observe exchangeable protons).
- Filtration: Filter the sample through a microfilter to remove any particulate matter that could affect the spectral quality.
- NMR Tube: Transfer the filtered solution to a high-quality 5 mm NMR tube.

NMR Data Acquisition

All NMR data should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

- ¹H NMR:
 - Pulse Sequence: Standard single-pulse experiment (e.g., zg30).
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Temperature: 298 K.
- 13C NMR:
 - Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Spectral Width: 200-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.



- Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
- Temperature: 298 K.
- COSY (Correlation Spectroscopy): To identify proton-proton spin systems.
 - Pulse Sequence:cosygpqf.
 - Spectral Width (F1 and F2): 12-16 ppm.
 - Data Points (F2): 1024-2048.
 - Number of Increments (F1): 256-512.
 - Number of Scans per Increment: 8-16.
 - Relaxation Delay: 1.5-2 seconds.
- HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond proton-carbon correlations.
 - Pulse Sequence:hsqcedetgpsisp2.3.
 - Spectral Width (F2 ¹H): 12-16 ppm.
 - Spectral Width (F1 ¹³C): 180-220 ppm.
 - Data Points (F2): 1024.
 - Number of Increments (F1): 256.
 - Number of Scans per Increment: 16-32.
 - ¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) protoncarbon correlations.

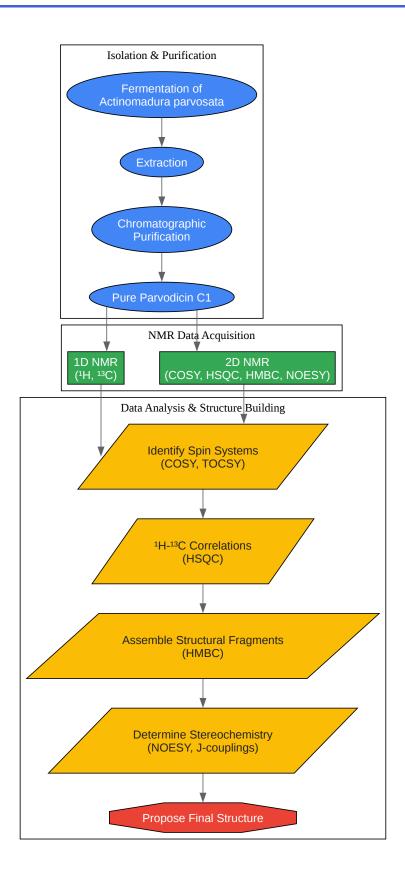


- Pulse Sequence:hmbcetgpl3nd.
- Spectral Width (F2 ¹H): 12-16 ppm.
- Spectral Width (F1 ¹³C): 200-240 ppm.
- Data Points (F2): 2048.
- Number of Increments (F1): 512.
- Number of Scans per Increment: 32-64.
- Long-range Coupling Constant ("J(CH)): Optimized for a range of long-range couplings (e.g., 8 Hz).
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space protonproton correlations for stereochemical assignments.
 - Pulse Sequence:noesygpphpp.
 - Spectral Width (F1 and F2): 12-16 ppm.
 - Data Points (F2): 2048.
 - Number of Increments (F1): 512.
 - Number of Scans per Increment: 16-32.
 - Mixing Time: 200-800 ms (a range of mixing times may be necessary).
 - Relaxation Delay: 2-3 seconds.

Mandatory Visualizations Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of **Parvodicin C1** using NMR spectroscopy.





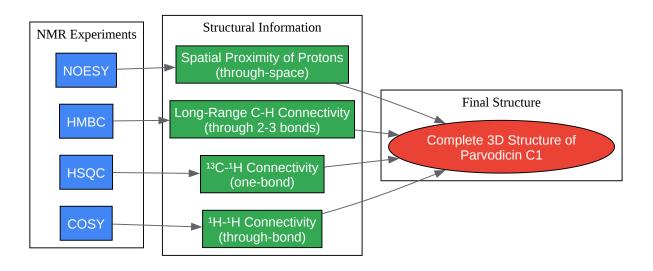
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Figure 1. Workflow for the structure elucidation of **Parvodicin C1**.



Relationship between NMR Experiments and Structural Information

This diagram illustrates how different NMR experiments contribute to the determination of the chemical structure.



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Figure 2. Contribution of different NMR experiments to structure determination.

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